

Application Notes and Protocols for 12-Methylnonadecanoyl-CoA Standards

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Compound of Interest		
Compound Name:	12-methylnonadecanoyl-CoA	
Cat. No.:	B15622190	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the commercial sources for **12-methylnonadecanoyl-CoA** standards, their reported purity, and comprehensive protocols for their analysis. These guidelines are intended to assist researchers in the accurate quantification and utilization of this long-chain acyl-CoA in various experimental settings.

Commercial Sources and Purity of 12-Methylnonadecanoyl-CoA

12-Methylnonadecanoyl-CoA is a specialized biochemical available from a limited number of commercial suppliers. While direct, publicly available Certificates of Analysis with specified purity for this exact compound are not consistently provided online, researchers can typically request this information from the vendors. The purity of long-chain acyl-CoA standards is critical for accurate experimental results and is commonly determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Below is a summary of potential commercial sources for **12-methylnonadecanoyl-CoA** and related compounds. It is strongly recommended to contact the suppliers directly to obtain lot-specific purity data from the Certificate of Analysis before purchase.



Supplier	Product Name	Catalog Number	Reported Purity	Analytical Method
MedChemExpres s	12- Methylnonadeca noyl-CoA	HY-CE00730	Not publicly available. Purity for similar compounds from this supplier is typically >98%[1] [2][3].	HPLC or LCMS[1][2][3]
TargetMol	12- methylnonadeca noyl-coenzyme a	Search on website	Not publicly available.	Information should be requested from the supplier.
Alfa Chemistry	13- Methylnonadeca noyl-CoA	Search on website	Not publicly available.	Information should be requested from the supplier.

Note: The information in the table is based on available online data and may not be exhaustive. Researchers should conduct their own searches and due diligence when sourcing standards. Purity data for other long-chain acyl-CoAs from MedChemExpress suggest a high degree of purity is generally supplied[1][2][3].

Experimental Protocols for the Analysis of Long-Chain Acyl-CoAs

The following protocols are adapted from established methods for the extraction, purification, and analysis of long-chain acyl-CoAs from biological samples and can be applied to the analysis of **12-methylnonadecanoyl-CoA** standards.

This protocol is based on a method that enhances recovery and provides clean samples for subsequent analysis[4].

Materials:



- KH2PO4 buffer (100 mM, pH 4.9)
- Isopropanol
- Acetonitrile (ACN)
- Saturated (NH4)2SO4
- Oligonucleotide purification cartridges (or equivalent solid-phase extraction columns)
- Heptadecanoyl-CoA (as internal standard)

Procedure:

- Homogenize frozen tissue powder in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard (e.g., 16 nmol of heptadecanoyl-CoA).
- Add 2.0 mL of isopropanol to the homogenate and homogenize again.
- Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.
- Centrifuge at 1,900 x g for 5 minutes.
- Collect the upper phase containing the acyl-CoAs and dilute it with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).
- Load the diluted extract onto a pre-conditioned oligonucleotide purification column.
- Wash the column to remove impurities.
- Elute the acyl-CoAs with isopropanol.
- Concentrate the eluent under a stream of nitrogen before HPLC or LC-MS analysis.

This protocol utilizes a reversed-phase HPLC method for the separation and quantification of long-chain acyl-CoAs[4].

Instrumentation and Columns:



- HPLC system with a UV detector
- C18 reversed-phase column

Mobile Phases:

- Solvent A: 75 mM KH2PO4, pH 4.9
- Solvent B: Acetonitrile containing 600 mM glacial acetic acid

Procedure:

- Reconstitute the purified acyl-CoA extract in a suitable injection volume of Solvent A or a mixture of Solvent A and B.
- Set the column temperature to 35°C.
- Set the flow rate to 0.5 mL/min.
- Equilibrate the column with the initial mobile phase conditions (e.g., 56% Solvent A and 44% Solvent B).
- Inject the sample.
- Run a gradient elution to separate the acyl-CoA species. A typical gradient might involve increasing the percentage of Solvent B over time to elute more hydrophobic long-chain acyl-CoAs.
- Monitor the eluent at 260 nm, which is the absorbance maximum for the adenine ring of Coenzyme A.
- Quantify the amount of 12-methylnonadecanoyl-CoA by comparing its peak area to that of a standard curve generated with a known concentration of the purified standard.

For higher sensitivity and specificity, LC-MS/MS is the preferred method. This protocol is a general guideline based on established methods[5][6].

Instrumentation:



• LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

LC Conditions:

- Column: C18 reversed-phase column
- Mobile Phase A: Ammonium hydroxide in water (e.g., 10 mM, pH 10.5)
- Mobile Phase B: Acetonitrile
- Gradient: A gradient from a lower to a higher percentage of acetonitrile is used to elute the acyl-CoAs.

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan. A neutral loss of 507
 Da is characteristic of acyl-CoAs[5].
- MRM Transitions: Specific precursor-to-product ion transitions for 12-methylnonadecanoyl-CoA and the internal standard should be determined by infusing the pure standards into the mass spectrometer.

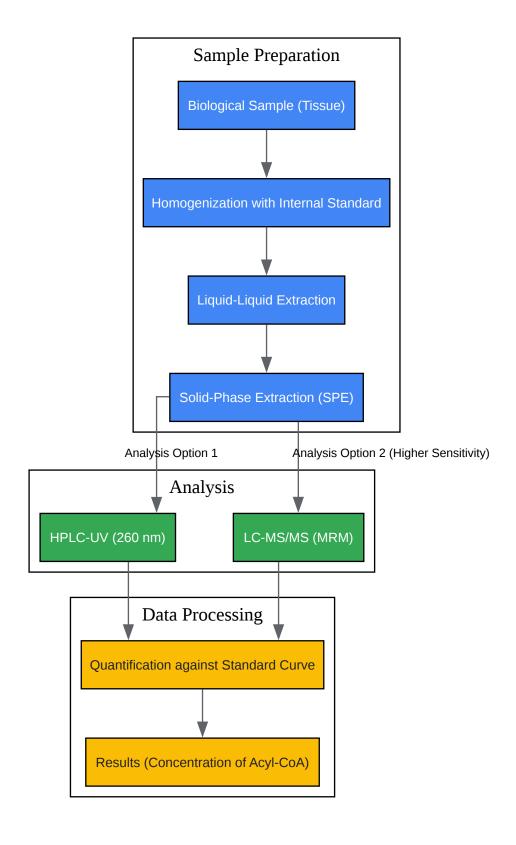
Procedure:

- Follow the sample preparation and LC separation as described above.
- The eluent from the LC is introduced into the ESI source of the mass spectrometer.
- The mass spectrometer is operated in MRM mode to detect and quantify the specific transitions for **12-methylnonadecanoyl-CoA** and the internal standard.
- Quantification is achieved by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Diagrams



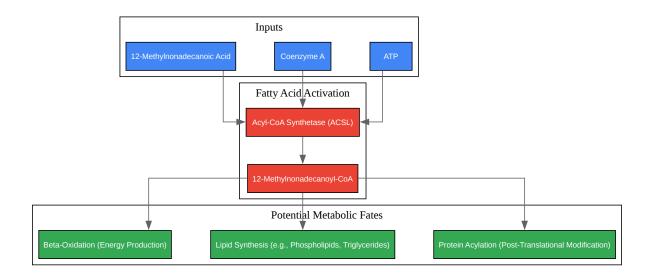
The following diagrams illustrate a general workflow for the analysis of long-chain acyl-CoAs and a conceptual signaling pathway where such molecules might be involved.





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Caption: Experimental workflow for the analysis of 12-methylnonadecanoyl-CoA.



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